Regiochemical Differentiation: 2-Methyl vs. 1-Methyl Indazoles
The 2-methyl-2H-indazole-3-carboxylate scaffold in methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate differs fundamentally from 1-methyl-1H-indazole regioisomers and non-esterified 2H-indazoles. Under acidic methylation conditions, 6-nitroindazole yields exclusively the 1-methyl derivative, while 5-nitroindazole yields solely the 2-methyl derivative [1]. This position-dependent regioselectivity demonstrates that the 2-methyl-6-nitro substitution pattern accessible in the target compound represents a specific synthetic outcome not achievable via simple methylation of 6-nitroindazole. Additionally, the compound contains a methyl ester at the 3-position which serves as a hydrolyzable functional group; reported hydrolysis with LiOH·H₂O in THF/MeOH/H₂O yields the corresponding 2-methyl-6-nitro-2H-indazole-3-carboxylic acid in 64% yield [2], providing a defined derivatization pathway absent in the simpler 2-methyl-6-nitro-2H-indazole (CAS 6850-22-2).
| Evidence Dimension | Regioselectivity of methylation and presence of derivatizable ester functionality |
|---|---|
| Target Compound Data | 2-methyl substitution pattern on 2H-indazole core; 3-carboxylate methyl ester present (hydrolyzable to carboxylic acid, 64% reported yield) |
| Comparator Or Baseline | 6-Nitroindazole: methylation under acidic conditions yields exclusively 1-methyl derivative; 2-methyl-6-nitro-2H-indazole (CAS 6850-22-2): lacks 3-carboxylate ester functionality |
| Quantified Difference | Qualitative difference in accessible substitution pattern (2-methyl-6-nitro cannot be obtained via direct acidic methylation of 6-nitroindazole); 64% yield for ester hydrolysis step |
| Conditions | Methylation: acidic conditions; Ester hydrolysis: LiOH·H₂O in THF/MeOH/H₂O |
Why This Matters
The 3-carboxylate ester provides a functional handle for amidation, reduction, or hydrolysis that is absent in simpler 2-methyl-6-nitro-2H-indazole, enabling downstream diversification in synthetic routes.
- [1] Royal Society of Chemistry. Methylation of indazoles and related reactions. Journal of the Chemical Society. 1955. View Source
- [2] Molaid. 2-甲基-6-硝基吲唑-3-羧酸甲酯 reaction information: hydrolysis to 2-methyl-6-nitro-2H-indazole-3-carboxylic acid with 64% yield. Compound database entry. View Source
